![molecular formula C14H11FO2 B6377736 4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-23-7](/img/structure/B6377736.png)
4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%
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Overview
Description
4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a synthetic compound with a wide range of applications in scientific research. It is a member of the phenol family and is a colorless, crystalline solid with a melting point of 89.5°C and a boiling point of 174°C. 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a versatile compound that is used in many different fields, ranging from organic synthesis to biochemistry.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a versatile compound that is used in many different fields of scientific research. It is used in organic synthesis as an intermediate for the synthesis of other compounds. It is also used in biochemistry as a reagent for the synthesis of peptides and other biomolecules. Additionally, it is used in medicinal chemistry as a starting material for the synthesis of pharmaceuticals. Furthermore, it is used in analytical chemistry as a reagent for the detection of certain compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to interact with various biological systems, such as enzymes and receptors, to produce its effects. It is thought to act as a substrate for certain enzymes, and its interaction with receptors may produce a variety of effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have a range of effects on the body. In laboratory experiments, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of beneficial effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. Inhibition of tyrosine hydroxylase has been linked to an increase in dopamine levels, which may have beneficial effects on mood and cognition.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of scientific research applications. Additionally, it is relatively stable, and it is not toxic or hazardous. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.
Future Directions
There are many potential future directions for 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%). It could be used in the development of new pharmaceuticals, as it has a range of biochemical and physiological effects. Additionally, it could be used as a starting material for the synthesis of other compounds. Furthermore, it could be used in the development of new analytical techniques, as it is a versatile compound that can be used as a reagent for the detection of certain compounds. Finally, it could be used in the development of new biotechnologies, as it has the potential to interact with various biological systems.
Synthesis Methods
4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-5-methylphenol and formic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces 4-(2-fluoro-5-methylphenyl)-2-formylphenol (95%) as the desired product. The second step involves the purification of the crude product by recrystallization. This method is relatively simple and efficient, and can be used to produce high yields of the desired compound.
properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQCSCPACAXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685086 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-23-7 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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